molecular formula C15H19NO4 B1291649 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid CAS No. 872001-50-8

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid

Cat. No. B1291649
M. Wt: 277.31 g/mol
InChI Key: VSVCDLLWJXPCKF-UHFFFAOYSA-N
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Description

The compound 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of natural products and pharmaceuticals. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines, and its presence in this compound suggests it could be an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been reported in the literature. For instance, an improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was achieved using a modified Pictet-Spengler reaction, yielding the product with high enantiomeric excess and minimal racemization . This method could potentially be adapted for the synthesis of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

While the specific molecular structure of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid is not detailed in the provided papers, the structure of similar compounds has been elucidated using spectroscopy and X-ray crystallography . These techniques could be applied to determine the precise structure of the compound , including its stereochemistry and conformation.

Chemical Reactions Analysis

The Boc-protected tetrahydroisoquinoline core is a versatile intermediate that can undergo various chemical reactions. For example, the Boc group can be removed under acidic conditions, and the carboxylic acid functionality allows for further derivatization, such as amide formation or esterification . The presence of the tetrahydroisoquinoline moiety also opens up possibilities for cyclization reactions and the introduction of additional functional groups through electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid would likely include moderate solubility in organic solvents due to the presence of both the Boc group and the carboxylic acid. The compound's melting point, boiling point, and specific rotation could be determined experimentally. Its stability under various conditions would be an important consideration for storage and handling, especially given the sensitivity of the Boc group to acidic conditions .

Scientific Research Applications

Tert-Butoxycarbonylation Reagent Applications

  • Use in Chemoselective Reactions

    The compound serves as a chemoselective tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, amines, and carboxylic acids, facilitating high yield reactions under mild conditions without the need for a base (Saito, Ouchi, Takahata, 2006).

  • In Synthesis of Isoquinoline Derivatives

    It's used in the synthesis of N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines, which are key intermediates for creating various electrophiles and useful in the synthesis of alkaloids like crispine A and dysoxyline (Talk, Duperray, Li, Coldham, 2016).

Synthesis and Chemical Transformations

  • Enhanced Synthesis Techniques

    Improved synthesis methods have been developed for derivatives of this compound, employing techniques like the modified Pictet-Spengler reaction, leading to high yields with minimal racemization (Liu, Thomas, Brieaddy, Berrang, Carroll, 2008).

  • Synthesis of Functionalized Tetrahydroisoquinolines

    The compound has been used in the synthesis of highly substituted tetrahydroisoquinolines, a process crucial for creating various therapeutically significant heterocyclic compounds (Kole, Singh, 2019).

Safety And Hazards

Like all chemicals, Boc-protected amino acids should be handled with care. They can pose health hazards if ingested, inhaled, or if they come into contact with skin . Always refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

Boc-protected amino acids and their derivatives continue to be important tools in organic synthesis, particularly in the field of peptide and protein synthesis . Future research may focus on developing new methods for the synthesis and deprotection of Boc-protected amino acids, as well as exploring their use in the synthesis of new and complex molecules .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-7-11-10(9-16)5-4-6-12(11)13(17)18/h4-6H,7-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVCDLLWJXPCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623367
Record name 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid

CAS RN

872001-50-8
Record name 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BOC-1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DJP Pinto, MJ Orwat, LM Smith, ML Quan… - Journal of Medicinal …, 2017 - ACS Publications
Factor XIa (FXIa) is a blood coagulation enzyme that is involved in the amplification of thrombin generation. Mounting evidence suggests that direct inhibition of FXIa can block …
Number of citations: 51 pubs.acs.org

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